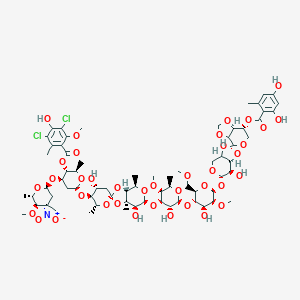

Evernimicin

Description

Properties

CAS No. |

109545-84-8 |

|---|---|

Molecular Formula |

C70H97Cl2NO38 |

Molecular Weight |

1631.4 g/mol |

IUPAC Name |

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1 |

InChI Key |

UPADRKHAIMTUCC-OWALTSPQSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Synonyms |

evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Evernimicin from Micromonospora carbonaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin, a complex oligosaccharide antibiotic, represents a significant class of antimicrobial agents with a unique mechanism of action against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1] First isolated from the actinomycete Micromonospora carbonaceae, its discovery opened a new avenue for combating pathogens that had developed resistance to conventional therapies.[2][3] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and characterization of this compound. It details the experimental protocols involved in its production and recovery and presents key quantitative data in a structured format. Furthermore, this document illustrates the intricate workflow of its isolation and its molecular mechanism of action through detailed diagrams, offering a valuable resource for researchers in natural product discovery and antibiotic development.

Discovery and Background

This compound (originally termed everninomicin) was first reported in 1964 as a new antibiotic complex isolated from the soil bacterium Micromonospora carbonacea.[2] It belongs to the orthosomycin family of antibiotics, characterized by unique orthoester linkages within their complex polysaccharide structures.[4] this compound, specifically the component also known as SCH 27899, exhibits potent activity against clinically important Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its novelty lies in its distinct binding site on the bacterial ribosome, which circumvents cross-resistance with other classes of ribosome-targeting antibiotics.[2][5]

Physicochemical and Biological Properties

This compound is an octasaccharide that features a dichloroisoeverninic acid moiety and a unique nitrosugar, L-evernitrose.[4] Its complex structure contributes to its specific biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇₀H₉₇Cl₂NO₃₈ | [6] |

| Molecular Weight | 1631.4 g/mol | [6] |

| Monoisotopic Mass | 1629.5065630 Da |[6] |

Table 2: Ribosome Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Organism/System | Value | Reference |

|---|---|---|---|

| IC₅₀ (50% Inhibitory Conc.) | E. coli & S. aureus cell-free translation | ~125 nM | [1] |

| K_d (Dissociation Constant) | E. coli 70S Ribosomes | 84 nM | [1] |

| K_d (Dissociation Constant) | S. aureus 70S Ribosomes | 86 nM | [1] |

| K_d (Dissociation Constant) | E. coli 50S Ribosomal Subunits | 160 nM |[1] |

Experimental Protocols

The production and isolation of this compound involve a multi-step process encompassing fermentation of the producing microorganism followed by a series of extraction and chromatographic purification stages.

Fermentation of Micromonospora carbonaceae

This compound is produced through submerged fermentation of specific strains, such as Micromonospora carbonacea var. africana (ATCC 39149) or M. carbonacea subsp. aurantiaca (NRRL 2997).[7][8]

-

Inoculum Development: A vegetative inoculum is prepared by growing the Micromonospora carbonaceae strain in a suitable seed medium, such as Tryptone Soy Broth (TSB), on a rotary shaker until sufficient biomass is achieved.[4]

-

Production Fermentation: The seed culture is transferred to a production-scale fermentor containing a sterile, optimized production medium. While specific industrial media are proprietary, a typical medium for actinomycete fermentation contains a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., corn steep liquor, soybean meal), and essential inorganic salts.[4][9]

-

Fermentation Conditions: The fermentation is maintained under controlled conditions for several days. Key parameters include:

-

Temperature: Maintained at a species-optimal range (typically 28-37°C).

-

pH: Controlled within a specific range, often starting near neutral.

-

Aeration and Agitation: Sufficient dissolved oxygen is critical for antibiotic production and is maintained through sterile air sparging and mechanical agitation.

-

-

Monitoring: The fermentation progress is monitored by measuring biomass, pH, substrate consumption, and this compound titer using an analytical method like HPLC.

Extraction of this compound

Following fermentation, the antibiotic is extracted from the culture broth.

-

Broth Separation: The fermentation broth is first treated to separate the mycelial biomass from the liquid supernatant, typically through centrifugation or filtration.

-

Solvent Extraction: The supernatant containing the dissolved this compound is extracted with a water-immiscible organic solvent, such as ethyl acetate.[10] The pH of the aqueous phase may be adjusted to optimize the partitioning of this compound into the organic phase.

-

Concentration: The organic solvent extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing this compound and other metabolites.[10]

Purification

A multi-step chromatographic process is required to isolate pure this compound from the crude extract.

-

Initial Fractionation (Column Chromatography): The crude extract is subjected to normal-phase column chromatography using a silica gel stationary phase.[11] A gradient elution system with solvents of increasing polarity (e.g., a dichloromethane-methanol gradient) is used to separate the components based on their polarity, yielding fractions enriched with this compound.[11]

-

Intermediate Purification (Solid-Phase Extraction): Enriched fractions can be further purified using solid-phase extraction (SPE) with a mixed-mode or reversed-phase sorbent to remove closely related impurities.[10]

-

Final Polishing (High-Performance Liquid Chromatography - HPLC): The final purification step is typically performed using preparative reversed-phase HPLC (RP-HPLC).[11][12] This step provides high-resolution separation, yielding highly pure this compound. The parameters below are based on analytical methods that can be scaled for preparative purposes.

Table 3: Exemplary High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis and Purification

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Polymeric Reversed-Phase (e.g., PLRP-S) or C18 Column | [11][12][13] |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium phosphate, pH 7.8) | [12] |

| Elution Mode | Isocratic or Gradient | [12] |

| Detection | UV spectrophotometry at 302 nm | [13] |

| Flow Rate | Scaled according to column dimensions |

| Temperature | Ambient or controlled (e.g., 40°C) | |

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the isolation process and the antibiotic's mechanism of action.

Caption: Experimental workflow for this compound isolation.

Caption: this compound's mechanism of ribosomal inhibition.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis.[1] Unlike many other ribosome-targeting antibiotics, it binds to a novel and unique site on the 50S ribosomal subunit.[5] Structural and biochemical studies have revealed that this compound interacts with nucleotides in helices 89 and 91 of the 23S rRNA and with the ribosomal protein L16.[2][5][14] This binding site overlaps with the binding pocket for the elbow region of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site.[2][15] By occupying this space, this compound physically prevents the proper accommodation of aa-tRNA into the A-site, thereby stalling the elongation phase of protein synthesis and leading to cell death.[2] This distinct mechanism explains the lack of cross-resistance with other clinically used protein synthesis inhibitors.[5]

Conclusion

The discovery of this compound from Micromonospora carbonaceae marked a significant advancement in the search for novel antibiotics. Its complex structure and unique mode of action continue to make it a subject of great interest for therapeutic development. The methodologies outlined in this guide, from fermentation to high-purity isolation, provide a foundational framework for researchers working with this compound and other complex natural products. A thorough understanding of its isolation and mechanism is crucial for future efforts to develop semi-synthetic derivatives or novel compounds targeting this unique ribosomal site.

References

- 1. This compound Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of the orthosomycin antibiotics avilamycin and this compound in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry of Antibiotics from Micromonospora: III. Isolation and Characterization of Everninomicin D and Everninomicin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20190093141A1 - Biosynthesis of everninomicin analogs in micromonospora carbonacea var aurantiaca - Google Patents [patents.google.com]

- 5. A novel site of antibiotic action in the ribosome: Interaction of this compound with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C70H97Cl2NO38 | CID 6917933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. germai.app [germai.app]

- 8. scispace.com [scispace.com]

- 9. CN105506040A - Method for fermentation production of enramycin - Google Patents [patents.google.com]

- 10. Chromatographic isolation of potentially novel antibiotic compounds produced by Yimella sp. RIT 621 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Simple and sensitive high-performance liquid chromatographic method for the determination of an everninomycin, SCH 27899, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic method for the quantification of unbound this compound in human plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structures of the orthosomycin antibiotics avilamycin and this compound in complex with the bacterial 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of Evernimicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin, a complex oligosaccharide antibiotic isolated from Micromonospora carbonacea, has demonstrated potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which involves binding to a novel site on the 50S ribosomal subunit and inhibiting protein synthesis, makes it a compelling target for drug development. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and a comprehensive analysis of its groundbreaking total synthesis as achieved by the Nicolaou group. The synthesis is notable for its strategic complexity and the development of novel methodologies for the construction of its challenging structural motifs, including 1,1'-disaccharide and orthoester linkages. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and antibiotic development.

Chemical Structure and Physicochemical Properties

This compound is a large and structurally intricate natural product. Its core is an octasaccharide chain, featuring several unusual sugar moieties and two orthoester linkages. A distinguishing feature is the presence of a dichlorinated and nitrated aromatic ester group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C70H97Cl2NO38 | --INVALID-LINK-- |

| Molecular Weight | 1631.4 g/mol | --INVALID-LINK-- |

| XLogP3 | 1.5 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 8 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 32 | --INVALID-LINK-- |

| Rotatable Bond Count | 23 | --INVALID-LINK-- |

| Topological Polar Surface Area | 479 Ų | --INVALID-LINK-- |

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound, a landmark achievement in organic chemistry, was reported in a series of publications by K.C. Nicolaou and coworkers. The retrosynthetic strategy involved dissecting the complex molecule into several key fragments of manageable complexity. The primary disconnections were made at the glycosidic linkages, leading to three main building blocks: the A1B(A)C fragment, the DE fragment, and the FGHA2 fragment.

Figure 1: High-level retrosynthetic analysis of this compound.

A more detailed breakdown of the retrosynthetic plan is illustrated below, showing the strategic bond cleavages that led to the key intermediates.

Figure 2: Detailed retrosynthetic disconnection of this compound.

Synthesis of the Key Fragments and Final Assembly

The forward synthesis involved the independent and stereocontrolled construction of the three major fragments, followed by their sequential coupling and final deprotection to yield the natural product.

Synthesis of the A1B(A)C Fragment

The synthesis of the A1B(A)C fragment was a significant challenge, involving the formation of a sterically hindered aryl ester and a complex glycosidic linkage. A successful approach utilized a 1,2-phenylsulfeno migration and a sulfur-directed glycosidation to link the B and C rings. The sterically demanding aryl ester of the A1 ring was installed using an acyl fluoride intermediate.

Synthesis of the FGHA2 Fragment

The construction of the FGHA2 fragment was notable for the novel methods developed to form the 1,1'-disaccharide linkage between the F and G rings and the GH orthoester bridge. The 1,1'-disaccharide was forged using a tin-acetal-based methodology. The orthoester was constructed via a novel 1,2-phenylseleno migration reaction to couple the G and H rings, followed by ketene acetal formation and orthoesterification.

Synthesis of the DE Fragment and Completion of the Total Synthesis

The stereoselective synthesis of the DE fragment was accomplished, and the final assembly strategy was determined. The most viable route involved first coupling the DE and FGHA2 fragments to form a DEFGHA2 intermediate. This was followed by the crucial glycosidic coupling with the A1B(A)C fragment. The final steps of the synthesis involved the formation of the second orthoester and a global deprotection to afford this compound.

The overall synthetic pathway is summarized in the following diagram.

Figure 3: Convergent forward synthesis strategy for this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against a wide range of Gram-positive bacteria. Its mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. Studies have shown that it binds to a unique site on the ribosome, not shared by other classes of protein synthesis inhibitors, which explains the lack of cross-resistance.

Table 2: In Vitro Activity of this compound

| Organism | MIC90 (mg/L) | Reference |

| Streptococcus pneumoniae | 0.047 | --INVALID-LINK-- |

| Methicillin-Resistant S. aureus (MRSA) | 1.0 | --INVALID-LINK-- |

| Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS) | 1.0 | --INVALID-LINK-- |

| Enterococci | 1.0 | --INVALID-LINK-- |

Table 3: Ribosome Binding Affinity of this compound

| Ribosome Source | Dissociation Constant (Kd) | Reference |

| E. coli 70S | 84 nM | --INVALID-LINK-- |

| S. aureus 70S | 86 nM | --INVALID-LINK-- |

| E. coli 50S | 160 nM | --INVALID-LINK-- |

Experimental Protocols (Representative Examples)

Detailed experimental procedures for every step of the total synthesis are extensive and can be found in the primary literature. Below are representative examples of the types of protocols employed in the synthesis of complex oligosaccharides, based on methodologies related to the this compound synthesis.

Protocol 1: Dess-Martin Periodinane Oxidation

-

Purpose: Oxidation of a primary or secondary alcohol to an aldehyde or ketone, respectively.

-

Procedure: To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) (0.5 M) is added Dess-Martin periodinane (1.5 equiv). The reaction mixture is stirred at room temperature for 1 hour. Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3. The mixture is stirred for an additional 15 minutes. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.

Protocol 2: Glycosylation using a Glycosyl Fluoride Donor

-

Purpose: Formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor.

-

Procedure: A solution of the glycosyl acceptor (1.2 equiv) and the glycosyl fluoride donor (1.0 equiv) in anhydrous CH2Cl2 (0.15 M) is cooled to -78 °C under an argon atmosphere. A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv) in anhydrous CH2Cl2 is added dropwise. The reaction is stirred at -78 °C for the appropriate time (monitored by TLC). Upon completion, the reaction is quenched by the addition of triethylamine (Et3N). The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography to afford the desired glycoside. The anomeric ratio is typically determined by 1H NMR spectroscopy of the crude reaction mixture.

Conclusion

The chemical structure of this compound represents a formidable challenge and an opportunity in the field of antibiotic research. Its total synthesis by the Nicolaou group is a testament to the power of modern synthetic organic chemistry and has paved the way for the synthesis of analogues for further biological evaluation. The novel synthetic methodologies developed during this endeavor have had a lasting impact on the field of carbohydrate chemistry. The potent biological activity and unique mechanism of action of this compound continue to make it and its derivatives promising candidates in the ongoing battle against antibiotic resistance. This guide provides a foundational understanding of this important molecule for professionals dedicated to the discovery and development of new antimicrobial agents.

Evernimicin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin, an oligosaccharide antibiotic, represents a potent inhibitor of bacterial protein synthesis with a unique mechanism of action targeting the 50S ribosomal subunit. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of this compound binding to the ribosome. It consolidates key quantitative data, details experimental protocols for studying its activity, and presents visual representations of its mechanism and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic research and development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the everninomicin class of antibiotics, has demonstrated significant activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its efficacy stems from its ability to bind to a novel site on the large (50S) ribosomal subunit, thereby inhibiting protein synthesis.[3][4] This guide delves into the specifics of this interaction, providing a detailed technical overview for the scientific community.

Molecular Mechanism of Action

This compound exerts its antibacterial effect by binding to a single high-affinity site on the 50S ribosomal subunit.[1][3] This binding event sterically hinders the correct positioning of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site, a critical step in the elongation phase of protein synthesis.[4][5]

The this compound Binding Site

Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have elucidated the precise binding pocket of this compound.[4][5] It is located at the intersubunit face of the 50S subunit and is formed by components of both the 23S rRNA and ribosomal protein L16.

-

23S rRNA Interaction: this compound interacts with two key helices of the 23S rRNA: helix 89 (H89) and helix 91 (H91) in domain V.[4][6] These interactions primarily occur within the minor groove of these RNA helices.[4]

-

Ribosomal Protein L16 Interaction: The binding site also involves direct contact with arginine residues of ribosomal protein L16.[4] Mutations in the gene encoding L16 have been shown to confer resistance to this compound, highlighting the importance of this protein in the drug's mechanism of action.[7][8]

The uniqueness of this binding site explains the lack of cross-resistance between this compound and other classes of ribosome-targeting antibiotics.[3][4]

Inhibition of Protein Synthesis

This compound's binding to the 50S subunit disrupts multiple stages of protein synthesis:

-

Inhibition of Translation Elongation: The primary mechanism of inhibition is the prevention of the accommodation of aa-tRNA into the A-site.[4][9] By occupying a space that overlaps with the elbow region of the A-site bound tRNA, this compound physically blocks the incoming tRNA from properly seating itself, thereby stalling the elongation cycle.[4][5]

-

Inhibition of Translation Initiation: Evidence also suggests that this compound can interfere with the formation of the 70S initiation complex by hindering the activity of initiation factor 2 (IF2).[6]

-

Inhibition of 50S Ribosomal Subunit Formation: Beyond its direct impact on translation, this compound has also been shown to inhibit the assembly of the 50S ribosomal subunit itself in a dose-dependent manner.[10][11]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's interaction with the ribosome and its inhibitory activity.

| Parameter | Organism | Value | Reference |

| Dissociation Constant (Kd) | Escherichia coli (70S) | 84 nM | [1][3][12] |

| Staphylococcus aureus (70S) | 86 nM | [1][3][12] | |

| Escherichia coli (50S) | 160 nM | [1][3][12] | |

| 50% Inhibitory Concentration (IC50) | E. coli (in vitro translation) | ~125 nM | [1][3] |

| S. aureus (in vitro translation) | ~125 nM | [1][3] | |

| S. aureus (protein synthesis in vivo) | 0.03 µg/mL | [10] |

Table 1: Binding Affinity and Inhibitory Concentrations of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Ribosome Binding Assay

This protocol is used to determine the binding affinity of radiolabeled this compound to ribosomes.

Materials:

-

Purified 70S ribosomes or 50S subunits

-

[¹⁴C]-labeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂)

-

Unlabeled this compound (for competition assays)

-

Nitrocellulose filters (0.45 µm)

-

Scintillation fluid and counter

Procedure:

-

Incubate a fixed concentration of ribosomes (e.g., 2 A₂₆₀ units) with varying concentrations of [¹⁴C]this compound in binding buffer at room temperature for 30 minutes.

-

For competition assays, pre-incubate ribosomes with an excess of unlabeled competitor antibiotic for 25 minutes before adding [¹⁴C]this compound.

-

Filter the binding reactions through nitrocellulose filters under vacuum. The ribosomes and any bound radiolabeled antibiotic will be retained on the filter.

-

Wash the filters with ice-cold binding buffer to remove unbound [¹⁴C]this compound.

-

Air-dry the filters and measure the retained radioactivity using a scintillation counter.

-

Perform non-linear regression analysis of the binding data to determine the dissociation constant (Kd).[1][3]

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

S30 cell-free extract from E. coli or S. aureus

-

mRNA template (e.g., poly(U) or a specific gene transcript)

-

Radiolabeled amino acid (e.g., [¹⁴C]phenylalanine for poly(U) template)

-

ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)

-

Amino acid mixture (minus the radiolabeled amino acid)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Set up the in vitro translation reactions containing S30 extract, mRNA template, radiolabeled amino acid, energy source, and amino acid mixture.

-

Add this compound at a range of concentrations to the experimental tubes. Include a no-drug control.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Heat the samples to hydrolyze aminoacyl-tRNAs.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol.

-

Measure the incorporated radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[1][3]

Ribosomal Subunit Formation Assay (Pulse-Chase Labeling)

This protocol assesses the impact of this compound on the assembly of ribosomal subunits.

Materials:

-

Bacterial culture (e.g., S. aureus)

-

[³H]uridine (for labeling RNA)

-

This compound

-

Lysis buffer

-

Sucrose gradient solutions (e.g., 10-30%)

-

Ultracentrifuge

Procedure:

-

Grow a bacterial culture to mid-log phase.

-

"Pulse" the culture with [³H]uridine for a short period (e.g., 90 seconds) to label newly synthesized RNA.

-

"Chase" by adding a large excess of unlabeled uridine. Simultaneously, add this compound to the experimental culture.

-

Take samples at various time points during the chase.

-

Lyse the cells and layer the lysates onto a sucrose gradient.

-

Separate the ribosomal subunits by ultracentrifugation.

-

Fractionate the gradient and measure the radioactivity in each fraction to determine the amount of labeled 30S and 50S subunits.

-

Compare the rate of 50S subunit formation in the presence and absence of this compound.[10]

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

References

- 1. Mycobacterium smegmatis Ribosome Purification, Co-sedimentation, and Subunit Association Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of 70S Ribosomes from Bacillus subtilis [en.bio-protocol.org]

- 3. Purification of 70S ribosomes. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound (SCH27899) Inhibits both Translation and 50S Ribosomal Subunit Formation in Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (SCH27899) Inhibits a Novel Ribosome Target Site: Analysis of 23S Ribosomal DNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 9. Restricting the selection of antibiotic-resistant mutants: a general strategy derived from fluoroquinolone studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of 70S ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. Structures of the orthosomycin antibiotics avilamycin and this compound in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Evernimicin: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evernimicin is a novel oligosaccharide antibiotic belonging to the everninomicin class, derived from Micromonospora carbonacea. It has demonstrated potent activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and elucidates its unique mechanism of action at the molecular level.

Antibacterial Spectrum of this compound

This compound exhibits potent in vitro activity against a broad range of clinically significant Gram-positive pathogens. Its efficacy extends to multidrug-resistant strains, making it a compound of considerable interest. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound against various Gram-positive bacteria.

| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | 0.75 |

| Methicillin-Resistant (MRSA) | 1427 | 0.5 | 1.0 | |

| Coagulase-Negative Staphylococci | Methicillin-Resistant (MR-CoNS) | 1427 | 0.5 | 1.0 |

| Enterococcus faecalis | Vancomycin-Susceptible | 1517 | ≤1.0 | ≤1.0 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1517 | ≤1.0 | 1.0 |

| Streptococcus pneumoniae | Penicillin-Susceptible | 1452 | <0.1 | 0.047 |

| Penicillin-Intermediate | 1452 | <0.1 | 0.047 | |

| Penicillin-Resistant | 1452 | <0.1 | 0.047 | |

| Non-pneumococcal streptococci | - | 1388 | - | - |

Data compiled from multiple sources.[1][2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method (Reference Method)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Media Preparation:

-

For most aerobic Gram-positive bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used.

-

For fastidious organisms such as Streptococcus pneumoniae and other streptococci, CAMHB is supplemented with 2.5% to 5% lysed horse blood.[3][4][5]

2. Inoculum Preparation:

-

Bacterial colonies are suspended in a sterile liquid medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution:

-

A two-fold serial dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.

4. Incubation:

-

The inoculated microtiter plates are incubated at 35°C ± 2°C.

-

For non-fastidious organisms, incubation is in ambient air for 16-20 hours.

-

For Streptococcus spp., plates are incubated in an atmosphere of 5% CO2 for 20-24 hours to support growth.[5]

5. MIC Determination:

-

The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Etest® (Agar Gradient Diffusion Method)

The Etest is a convenient method that provides a quantitative MIC value.

1. Media and Inoculum:

-

Mueller-Hinton Agar is used for staphylococci and enterococci.

-

For streptococci, Mueller-Hinton Agar is supplemented with 5% sheep blood.

-

A bacterial suspension equivalent to a 0.5 McFarland standard is used to create a lawn of growth on the agar plate.

2. Etest Strip Application:

-

An Etest strip, which contains a predefined gradient of this compound, is applied to the surface of the inoculated agar plate.

3. Incubation:

-

Plates are incubated under the same conditions as the broth microdilution method (35°C ± 2°C, with 5% CO2 for streptococci) for 16-24 hours.

4. MIC Reading:

-

An elliptical zone of inhibition is formed around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis at the initiation phase. Its mechanism is distinct from other ribosome-targeting antibiotics, which contributes to its activity against resistant strains.[1][6][7]

This compound binds to the 50S ribosomal subunit, a key component of the bacterial ribosome.[2] The binding site is located within domain V of the 23S rRNA, specifically interacting with nucleotides in the loops of hairpins 89 and 91, and also involves the ribosomal protein L16.[1][6][8] This binding site is novel and does not overlap with those of other clinically used antibiotics.

The binding of this compound to the 50S subunit sterically hinders the binding of initiation factor 2 (IF2).[1][6][7][9][10] IF2 is a crucial protein that, in complex with GTP and initiator fMet-tRNA, binds to the 30S initiation complex (composed of the 30S ribosomal subunit, mRNA, and fMet-tRNA). The subsequent association of the 50S subunit to this complex to form the functional 70S initiation complex is a critical step for protein synthesis to begin. By preventing the proper association of IF2, this compound effectively blocks the formation of the 70S initiation complex, thereby halting protein synthesis.[1][6][7][9][10][11]

Visualizations

Conclusion

This compound demonstrates significant promise as a potent antibacterial agent against a wide array of Gram-positive pathogens, including those with established resistance to other antibiotics. Its novel mechanism of action, targeting a unique site on the 50S ribosomal subunit to inhibit the formation of the 70S initiation complex, underscores its potential to address the growing challenge of antimicrobial resistance. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this important class of antibiotics.

References

- 1. A novel site of antibiotic action in the ribosome: Interaction of this compound with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goums.ac.ir [goums.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Structures of the orthosomycin antibiotics avilamycin and this compound in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 8. Structures of the orthosomycin antibiotics avilamycin and this compound in complex with the bacterial 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A novel site of antibiotic action in the ribosome: interaction of this compound with the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Evernimicin's Inhibition of Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin, an oligosaccharide antibiotic of the everninomicin class, presents a potent and unique mechanism for inhibiting bacterial protein synthesis. This technical guide provides an in-depth exploration of this compound's mode of action, detailing its interaction with the bacterial ribosome and the subsequent disruption of translation. The document summarizes key quantitative data, provides detailed experimental protocols for studying this antibiotic's mechanism, and includes visualizations of the inhibitory pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound is a promising candidate, demonstrating potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The antibiotic's distinct mode of action, which differs from that of other ribosome-targeting drugs, makes it an attractive subject for further investigation and development.[2][3]

This guide delves into the core of this compound's efficacy: its targeted inhibition of bacterial protein synthesis. By binding to a novel site on the large ribosomal subunit, this compound effectively halts the production of essential proteins, leading to bacterial growth inhibition.

Mechanism of Action: A Multi-faceted Inhibition

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4][5] This interaction is highly specific and occurs at a unique site, explaining the lack of cross-resistance with other classes of ribosome-targeting antibiotics.[2][6]

The Binding Site: A Unique Niche on the 50S Subunit

Cryo-electron microscopy (cryo-EM) and biochemical studies have revealed that this compound binds to a single high-affinity site on the 50S subunit.[6][7] This binding pocket is formed by components of the 23S ribosomal RNA (rRNA) and a ribosomal protein:

-

23S rRNA: this compound interacts with the minor grooves of helices 89 and 91 of the 23S rRNA.[6][7]

-

Ribosomal Protein L16: The antibiotic also makes contact with arginine residues of the ribosomal protein L16.[6][7]

This distinct binding location is crucial as it does not overlap with the binding sites of other known antibiotics, such as macrolides, lincosamides, or streptogramins.[4]

The Consequences of Binding: Interference with Key Translational Steps

The binding of this compound to its ribosomal target has profound consequences for protein synthesis, although the precise step of inhibition has been a subject of investigation with evidence pointing to effects on both translation initiation and elongation.

-

Inhibition of Translation Initiation: Some studies suggest that this compound interferes with the formation of the 70S initiation complex.[2][3] The binding of this compound overlaps with the binding site of initiation factor 2 (IF2), a key protein required for the assembly of the 70S ribosome at the start of protein synthesis.[2] This interference prevents the proper joining of the 30S and 50S subunits on the messenger RNA (mRNA), thereby blocking the initiation of translation.

-

Inhibition of Translation Elongation: Other evidence strongly indicates that this compound also inhibits the elongation phase of protein synthesis.[1] The binding site of this compound physically overlaps with the elbow region of the aminoacyl-tRNA (A-site tRNA).[6][7] This steric hindrance prevents the incoming A-site tRNA from properly accommodating into the ribosome, thus stalling the elongation of the polypeptide chain.[6][7] Single-molecule FRET experiments have confirmed that this compound interferes with the late stages of A-site tRNA accommodation.[7] Furthermore, toeprinting assays have shown that this compound can cause ribosomes to stall at specific codons within the mRNA sequence.[8]

It is plausible that this compound's potent antibacterial activity stems from its ability to disrupt multiple, critical stages of protein synthesis.

Quantitative Data

The interaction of this compound with the bacterial ribosome has been quantified through various biochemical assays. The following tables summarize key data on its binding affinity and inhibitory concentrations.

| Parameter | Organism/System | Value | Reference |

| Dissociation Constant (Kd) | E. coli 70S Ribosomes | 84 nM | [4] |

| S. aureus 70S Ribosomes | 86 nM | [4] | |

| E. coli 50S Subunits | 160 nM | [4] | |

| 50% Inhibitory Concentration (IC50) | E. coli cell-free translation | ~125 nM | [4][5] |

| S. aureus cell-free translation | ~125 nM | [4][5] |

Table 1: Binding Affinity and In Vitro Inhibition of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the direct interaction of radiolabeled this compound with bacterial ribosomes.

Materials:

-

Purified 70S ribosomes from E. coli or S. aureus

-

[14C]-labeled this compound

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

-

Wash Buffer (same as Binding Buffer)

-

Nitrocellulose filters (0.45 µm pore size)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine purified 70S ribosomes (e.g., 2 A260 units) with varying concentrations of [14C]-evernimicin in Binding Buffer. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Filtration: Assemble the filtration apparatus with a nitrocellulose filter placed over a glass fiber filter. Pre-wet the filters with Wash Buffer.

-

Sample Application: Apply the reaction mixture to the filter and apply a gentle vacuum. Ribosomes and ribosome-bound this compound will be retained on the nitrocellulose filter, while unbound this compound will pass through.

-

Washing: Wash the filter twice with 1 mL of cold Wash Buffer to remove any non-specifically bound this compound.

-

Quantification: After washing, carefully remove the nitrocellulose filter and place it in a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [14C]-evernimicin as a function of its concentration. The dissociation constant (Kd) can be determined by non-linear regression analysis of the binding data.[4]

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.

Materials:

-

S100 extracts from E. coli or S. aureus as a source of translation factors.

-

Purified ribosomes.

-

mRNA template (e.g., poly(U) or a specific gene transcript like MS2 phage RNA).

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [14C]-phenylalanine for a poly(U) template).

-

Energy mix (ATP, GTP, and an energy regenerating system).

-

Translation Buffer (containing appropriate salts and buffers).

-

This compound stock solution.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S100 extract, ribosomes, mRNA template, amino acid mix, and energy mix in Translation Buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

-

Initiation of Translation: Start the reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This will precipitate the newly synthesized proteins.

-

Incubation on Ice: Incubate the tubes on ice for at least 30 minutes to ensure complete precipitation.

-

Filtration: Collect the precipitated protein by filtering the reaction mixture through a glass fiber filter under vacuum.

-

Washing: Wash the filter several times with cold 5% TCA, followed by a wash with ethanol.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound. The IC50 value can be determined from the dose-response curve.[4]

Toeprinting Assay

This assay maps the precise location of ribosome stalling on an mRNA template induced by an antibiotic.

Materials:

-

In vitro transcription/translation coupled system (e.g., PURExpress®).

-

Linear DNA template containing a T7 promoter, a ribosome binding site, and the open reading frame of interest.

-

A fluorescently or radioactively labeled DNA primer complementary to a sequence downstream of the start codon.

-

Reverse transcriptase.

-

dNTPs.

-

This compound stock solution.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

-

In Vitro Translation: Set up an in vitro transcription/translation reaction with the DNA template. Add this compound at a concentration known to inhibit translation. Include a no-antibiotic control.

-

Incubation: Incubate the reaction at 37°C to allow for transcription, translation, and ribosome stalling.

-

Primer Annealing: Add the labeled primer to the reaction mixture and anneal it to the mRNA by heating and gradual cooling.

-

Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for the synthesis of complementary DNA (cDNA). The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will be blocked, creating a "toeprint".

-

Sample Preparation: Terminate the reverse transcription reaction and purify the cDNA products.

-

Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

-

Analysis: The position of the toeprint band on the gel, relative to the sequencing ladder, indicates the precise nucleotide where the ribosome was stalled by this compound. The toeprint typically appears 15-17 nucleotides downstream of the first nucleotide of the codon in the ribosomal P-site.

Visualizations

The following diagrams illustrate the key aspects of this compound's mode of action and the workflow of a critical experimental technique.

References

- 1. Preparation of HeLa cell nuclear and cytosolic S100 extracts for in vitro splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of HeLa cell nuclear and cytosolic S100 extracts for in vitro splicing - CSHL Scientific Digital Repository [repository.cshl.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 8. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies on Evernimicin's therapeutic potential

An In-depth Technical Guide to the Initial Therapeutic Potential of Evernimicin

Introduction

This compound (formerly SCH 27899) is an oligosaccharide antibiotic belonging to the everninomicin class, isolated from Micromonospora carbonaceae.[1] Initial investigations have highlighted its potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1] This document provides a detailed overview of the foundational studies that characterized this compound's mechanism of action, in vitro potency, and early in vivo efficacy, serving as a technical guide for researchers and drug development professionals.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] Unlike many other ribosome-targeting antibiotics, it acts on a novel and unique site on the large 50S ribosomal subunit.[1][2]

Key Findings:

-

Target Site: this compound binds exclusively to the 50S ribosomal subunit.[1][3] Its binding site involves a specific cluster of nucleotides within the loops of hairpins 89 and 91 of the 23S rRNA and interacts with the ribosomal protein L16.[2][4]

-

Inhibitory Action: The binding of this compound physically obstructs the A-site tRNA entrance corridor.[4] This interference prevents the proper accommodation of aminoacyl-tRNA into the peptidyltransferase center, thereby inhibiting the elongation phase of protein synthesis.[4] Some evidence also suggests that the drug interferes with the formation of the 70S initiation complex by overlapping with the binding site of initiation factor 2 (IF2).[2]

-

Lack of Cross-Resistance: The uniqueness of its binding site is the primary reason that bacteria resistant to other classes of ribosome-targeting drugs do not exhibit cross-resistance to this compound.[2] In competitive binding experiments, only the structurally similar antibiotic avilamycin could block this compound from binding to the ribosome.[3]

Data Presentation: Quantitative Analysis

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens

This table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit 90% of isolates (MIC90) from multicenter surveillance studies.

| Organism | No. of Isolates | This compound MIC90 (mg/L) | Vancomycin MIC90 (mg/L) | Quinupristin/Dalfopristin MIC90 (mg/L) | Reference(s) |

| Methicillin-Resistant S. aureus (MRSA) | 1427 | 1.0 | 3.0 | 1.5 | [5][6] |

| Methicillin-Resistant CoNS (MR-CoNS) | (Included above) | 1.0 | 3.0 | 1.5 | [5][6] |

| S. pneumoniae (All) | 1452 | 0.047 | 0.75 | - | [5][6] |

| Enterococci (All) | 1517 | 1.0 | 4.0 | - | [5][6] |

| E. faecium | (Unspecified) | ≤1.0 | >4.0 (reduced susceptibility) | >1.0 | [5] |

| E. faecalis | (Unspecified) | ≤1.0 | ≤4.0 | >1.0 (resistant) | [5] |

Table 2: In Vitro Translation Inhibition

This table presents the 50% inhibitory concentrations (IC50) from cell-free translation assays.

| System | Template | This compound IC50 | Reference(s) |

| E. coli or S. aureus extracts | Poly(U) or Poly(A) | ~125 nM | [1] |

Table 3: In Vivo Efficacy of this compound in Rat Endocarditis Models

This table details the reduction in bacterial densities in aortic valve vegetations following 5 days of therapy.

| Pathogen | Inoculum (CFU/ml) | Treatment Regimen (Dose in mg/kg) | Mean Bacterial Density (log10 CFU/g vegetation) | Reduction vs. Control (log10 CFU/g) | Reference(s) |

| Untreated Control (E. faecalis) | - | None | 8.51 ± 1.11 | - | [7] |

| E. faecalis (VSE) | - | 120/day (continuous infusion) | 5.75 ± 3.38 | 2.76 | [7] |

| Untreated Control (E. faecium) | 10^9 | None | 8.34 ± 0.91 | - | [8] |

| E. faecium (VRE) | 10^9 | 60 b.i.d. (bolus) | 6.27 ± 1.63 | 2.07 | [8] |

| E. faecium (VRE) | 8 x 10^7 | 60 q.d. (bolus) | 3.45 ± 1.44 | 3.97 | [8] |

| Untreated Control (S. aureus) | - | None | 10.12 ± 1.51 | - | [9] |

| S. aureus (MRSA) | - | (Unspecified) | 7.22 ± 2.91 | 2.90 | [9] |

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

The in vitro activity of this compound was primarily assessed using the Etest method across multiple international laboratories.[5][6]

-

Bacterial Strains: Clinical isolates of S. aureus, CoNS, S. pneumoniae, enterococci, and other streptococci were collected from centers in Europe, North America, and South Africa.[5][10]

-

Methodology:

-

Bacterial inoculums were prepared and standardized to a 0.5 McFarland turbidity standard.

-

The standardized bacterial suspension was swabbed uniformly across the surface of appropriate agar plates (e.g., Mueller-Hinton agar).

-

Etest strips containing a predefined gradient of this compound were placed on the agar surface.

-

Plates were incubated under appropriate conditions (e.g., 35°C for 24 hours).

-

The MIC was read at the point where the elliptical zone of inhibition intersected the MIC scale on the Etest strip.

-

-

Quality Control: Standard quality control strains were used by all participating sites to ensure the reliability and reproducibility of the results.[5][6]

Protocol 2: Cell-Free In Vitro Translation Assay

This assay was used to directly measure the effect of this compound on protein synthesis.[1]

-

Preparation of Extracts:

-

Ribosomes and S100 supernatant fractions were isolated from E. coli A19 and S. aureus RN450.

-

Cells were grown to mid-log phase, harvested, and lysed.

-

Ribosomes were pelleted by ultracentrifugation, and the resulting supernatant was used as the S100 extract.

-

-

Translation Reaction:

-

Reactions were assembled containing ribosomes, S100 extract, an mRNA template (e.g., poly(U) or poly(A)), and a mixture of amino acids including a radiolabeled amino acid (e.g., [14C]isoleucine).

-

This compound at varying concentrations was added to the experimental tubes.

-

Reactions were incubated to allow for protein synthesis.

-

-

Measurement of Inhibition:

-

The reaction was stopped, and the synthesized radiolabeled polypeptides were precipitated.

-

The amount of incorporated radioactivity was measured using a scintillation counter.

-

The IC50 was calculated as the concentration of this compound that inhibited protein synthesis by 50% compared to a no-drug control.

-

Protocol 3: In Vivo Rat Model of Infective Endocarditis

This model was crucial for evaluating the in vivo efficacy of this compound against severe, deep-seated infections.[7][8][9]

-

Animal Model: Male Sprague-Dawley rats were used.

-

Induction of Endocarditis:

-

A sterile polyethylene catheter was surgically inserted into the right carotid artery and advanced through the aortic valve to induce sterile vegetations.

-

After a short period, a bacterial suspension (e.g., E. faecium or MRSA) was injected intravenously to seed the vegetations and establish infection.

-

-

Treatment Regimens:

-

After allowing the infection to establish, rats were randomized into control (no treatment) and treatment groups.

-

This compound was administered intravenously, typically for 5 days, via different regimens (e.g., once-daily bolus, twice-daily bolus, or continuous infusion).

-

A comparator group, often treated with vancomycin, was included.

-

-

Efficacy Assessment:

-

At the end of the treatment period, animals were euthanized.

-

The hearts were removed, and the aortic valve vegetations were excised, weighed, and homogenized.

-

The homogenate was serially diluted and plated on appropriate agar to determine the number of viable bacteria, expressed as log10 colony-forming units (CFU) per gram of vegetation.

-

The efficacy of the treatment was determined by comparing the mean bacterial density in the vegetations of treated animals to that of the untreated controls.

-

Conclusion

Initial studies on this compound robustly demonstrated its therapeutic potential. Its novel mechanism of action, which involves binding to a unique site on the 50S ribosome, translates to a potent in vitro activity against a wide array of clinically important and drug-resistant Gram-positive pathogens.[1][2][5] This activity was confirmed in challenging in vivo models of infection, such as experimental endocarditis, where this compound significantly reduced bacterial loads.[8][9] These foundational findings established this compound as a promising candidate for combating serious Gram-positive infections and provided a strong rationale for its continued clinical investigation.

References

- 1. This compound Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel site of antibiotic action in the ribosome: Interaction of this compound with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound binds exclusively to the 50S ribosomal subunit and inhibits translation in cell-free systems derived from both gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. In vitro Gram-positive antimicrobial activity of this compound (SCH 27899), a novel oligosaccharide, compared with other antimicrobials: a multicentre international trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo activities of this compound (SCH 27899) against vancomycin-susceptible and vancomycin-resistant enterococci in experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Activities of this compound (SCH 27899) against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci in Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Activity of this compound (SCH 27899) against Methicillin-Resistant Staphylococcus aureus in Experimental Infective Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of this compound and selected antibiotics against methicillin-resistant staphylococci: a 24-country study - PubMed [pubmed.ncbi.nlm.nih.gov]

Evernimicin's Bridge of Inhibition: A Technical Guide to its Ribosomal Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evernimicin, an oligosaccharide antibiotic, presents a promising scaffold for the development of novel antibacterial agents due to its unique mechanism of action and distinct binding site on the bacterial ribosome. This technical guide provides an in-depth exploration of the this compound binding site, detailing its molecular interactions, the functional consequences of binding, and the experimental methodologies used to elucidate this critical drug-target interface. The information presented here is intended to serve as a comprehensive resource for researchers actively engaged in antibiotic discovery and development.

This compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its novelty lies in its ability to inhibit protein synthesis by binding to a site on the 50S ribosomal subunit that is distinct from the binding sites of other major classes of ribosome-targeting antibiotics. This unique binding pocket explains the lack of cross-resistance with existing drugs and underscores its potential as a lead compound for a new class of antimicrobials.

This guide summarizes key quantitative data, provides detailed experimental protocols for foundational research techniques, and utilizes visualizations to clarify complex molecular interactions and experimental workflows.

The this compound Binding Site: A Molecular Perspective

This compound binds to a single, high-affinity site on the large (50S) ribosomal subunit.[1][2] This binding pocket is a composite structure formed by segments of the 23S ribosomal RNA (rRNA) and the ribosomal protein L16.

Key Interacting Components:

-

23S rRNA: The primary interactions occur within domain V of the 23S rRNA, specifically with nucleotides in the loops of helix 89 (H89) and helix 91 (H91) .[2][3] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound adopts an extended conformation, spanning the minor grooves of these two helices.[4]

-

Ribosomal Protein L16: The terminal dichloro-isoeverninic acid moiety of this compound interacts with arginine residues of ribosomal protein L16.[4] Mutations in the gene encoding L16 (rplP) have been shown to confer resistance to this compound, further confirming its role in the binding site.[5]

The location of the this compound binding site is strategically positioned to interfere with the function of the ribosome. It overlaps with the binding site for the elbow region of aminoacyl-tRNA (aa-tRNA) in the A-site.[4] This steric hindrance is the basis for this compound's inhibitory action.

Mechanism of Action: Halting the Translation Machinery

This compound's interaction with the ribosome leads to a potent inhibition of protein synthesis. The primary mechanism is the prevention of productive accommodation of aa-tRNA into the A-site of the ribosome.[4] This blockage disrupts both the initiation and elongation phases of translation.

Inhibition of Translation Initiation:

This compound has been shown to inhibit the formation of the 70S initiation complex, a crucial first step in protein synthesis.[3] This is thought to occur by interfering with the binding of initiation factor 2 (IF2).[4]

Inhibition of Translation Elongation:

By physically obstructing the A-site, this compound prevents the incoming aa-tRNA from correctly positioning itself for peptide bond formation. This leads to a stall in the elongation cycle, ultimately halting protein synthesis.

Quantitative Data on this compound-Ribosome Interaction

The affinity of this compound for the bacterial ribosome has been quantified through various biochemical assays. This data is crucial for understanding the potency of the antibiotic and for the development of structure-activity relationships in medicinal chemistry efforts.

| Parameter | Organism(s) | Value | Reference(s) |

| Dissociation Constant (Kd) | |||

| 70S Ribosomes | E. coli | 84 nM | [6] |

| 70S Ribosomes | S. aureus | 86 nM | [6] |

| 50S Subunits | E. coli | 160 nM | [6] |

| 50% Inhibitory Concentration (IC50) | |||

| In vitro translation (poly(U) template) | E. coli & S. aureus extracts | ~125 nM | [6] |

| Minimum Inhibitory Concentration (MIC) | |||

| S. pneumoniae (susceptible) | 0.03 µg/mL | [5] | |

| S. pneumoniae (resistant) | 1.5 µg/mL | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-ribosome interaction.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM has been instrumental in visualizing the this compound binding site at near-atomic resolution.[4]

Methodology:

-

Ribosome Preparation: 70S ribosomes are purified from bacterial cultures (e.g., E. coli) using established protocols involving sucrose gradient centrifugation.

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound.

-

Grid Preparation: The ribosome-evernimicin complex solution is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A series of tilted images are collected to enable 3D reconstruction.

-

Image Processing and 3D Reconstruction: The collected images are processed using software packages such as RELION. This involves particle picking, 2D classification, 3D classification, and 3D refinement to generate a high-resolution 3D map of the ribosome-evernimicin complex.

-

Model Building and Refinement: An atomic model of the ribosome is fitted into the cryo-EM density map, and the structure of this compound is built into the corresponding density. The final model is refined to optimize the fit to the experimental data.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract: S30 extracts containing ribosomes and other necessary translation factors are prepared from bacterial cells (e.g., E. coli or S. aureus).

-

Reaction Mixture: The in vitro translation reaction mixture typically contains the S30 extract, a buffer system, amino acids (including a radiolabeled amino acid such as [35S]-methionine or [14C]-leucine), an energy source (ATP and GTP), and a messenger RNA (mRNA) template (e.g., poly(U) or a specific gene).

-

Incubation: The reaction mixtures are incubated with varying concentrations of this compound at 37°C for a defined period.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into trichloroacetic acid (TCA)-precipitable material.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Radiolabeled Ligand Binding Assay (Filter Binding)

This assay directly measures the binding of radiolabeled this compound to ribosomes.

Methodology:

-

Preparation of Radiolabeled this compound: this compound is radiolabeled, for example, with carbon-14 ([14C]).

-

Binding Reaction: A fixed concentration of purified ribosomes (70S or 50S subunits) is incubated with varying concentrations of [14C]-evernimicin in a suitable binding buffer.

-

Separation of Bound and Free Ligand: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and ribosome-ligand complexes are retained on the filter, while unbound [14C]-evernimicin passes through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled this compound). The dissociation constant (Kd) is determined by fitting the specific binding data to a saturation binding curve.[6]

Chemical Footprinting

This technique identifies the specific nucleotides in the rRNA that are in close proximity to the bound antibiotic.

Methodology:

-

Complex Formation: Purified ribosomes are incubated with or without this compound.

-

Chemical Modification: The ribosome-ligand complexes are treated with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases.

-

RNA Extraction and Primer Extension: The rRNA is extracted, and a radiolabeled primer complementary to a downstream sequence is annealed. Reverse transcriptase is used to synthesize a cDNA copy of the rRNA. The enzyme will stop at the modified bases.

-

Gel Electrophoresis and Analysis: The cDNA products are resolved on a sequencing gel. The positions of the reverse transcriptase stops indicate the modified nucleotides. A decrease in modification in the presence of this compound (a "footprint") indicates that the antibiotic protects that nucleotide from the chemical probe, suggesting a direct interaction.[2]

Selection and Characterization of Resistant Mutants

Isolating and characterizing mutants that are resistant to this compound can provide valuable insights into its binding site and mechanism of action.

Methodology:

-

Mutant Selection: A large population of susceptible bacteria is plated on agar medium containing a selective concentration of this compound. Only resistant mutants will be able to grow and form colonies.[7]

-

Genetic Characterization: The genomic DNA of the resistant mutants is isolated, and the genes encoding potential targets (e.g., 23S rRNA and ribosomal protein L16) are sequenced to identify mutations.[5]

-

Biochemical Characterization: Ribosomes are isolated from the resistant mutants and used in in vitro translation and binding assays to confirm that the observed resistance is due to a modification of the ribosomal target.

Visualizations

This compound Binding and Mechanism of Action

Caption: this compound binds to a site on the 50S ribosomal subunit composed of 23S rRNA helices 89 and 91, and protein L16, thereby inhibiting translation by blocking A-site tRNA accommodation.

Experimental Workflow for Identifying the this compound Binding Site

Caption: A multi-pronged experimental approach is used to characterize the this compound binding site, from initial functional assays to high-resolution structural studies.

Conclusion

The this compound binding site on the bacterial ribosome represents a validated and attractive target for the development of new antibiotics. Its unique location and mechanism of action provide a foundation for designing novel agents that can overcome existing resistance mechanisms. The detailed understanding of this drug-target interaction, made possible by the experimental approaches outlined in this guide, is essential for the rational design of the next generation of ribosomal antibiotics. This technical guide serves as a foundational resource for researchers aiming to contribute to this critical area of drug discovery.

References

- 1. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Structures of the orthosomycin antibiotics avilamycin and this compound in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in Ribosomal Protein L16 Conferring Reduced Susceptibility to this compound (SCH27899): Implications for Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (SCH27899) Inhibits a Novel Ribosome Target Site: Analysis of 23S Ribosomal DNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Evernimicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evernimicin is a novel oligosaccharide antibiotic belonging to the everninomicin class of antimicrobial agents. It exhibits potent activity primarily against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex biological pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery, development, and clinical application of novel antimicrobial agents.

Pharmacodynamics

The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For this compound, this is primarily characterized by its mechanism of action, spectrum of activity, and the emergence of resistance.

Mechanism of Action

This compound exerts its bactericidal activity by inhibiting protein synthesis. It targets the bacterial 70S ribosome, specifically binding to the 50S subunit.[1][2] This interaction prevents the proper accommodation of aminoacyl-tRNA at the A-site, thereby halting the elongation phase of protein synthesis.[2][3] The binding site for this compound is unique and does not overlap with those of other clinically important ribosome-targeting antibiotics, which explains the lack of cross-resistance with other drug classes.[1][4]

The binding site involves interactions with both the 23S rRNA and ribosomal protein L16.[2][4] Specifically, this compound spans the minor grooves of helices 89 and 91 of the 23S rRNA and interacts with arginine residues of the L16 protein.[2][3]

In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | ≤0.03 - 1 | 0.25 | 0.5 |

| Staphylococcus aureus (MRSA) | 0.12 - 2 | 0.5 | 1 |

| Streptococcus pneumoniae | ≤0.015 - 0.25 | 0.03 | 0.06 |

| Enterococcus faecalis | 0.25 - 2 | 0.5 | 1 |

| Enterococcus faecium (VRE) | 0.25 - 2 | 0.5 | 1 |

| Borrelia burgdorferi | 0.1 - 0.5 | - | 0.5[5] |

Table 1: In Vitro Activity of this compound Against Key Gram-Positive Pathogens. (Data compiled from multiple sources where specific values were not consistently provided across all studies)

Resistance Mechanisms